(5-Bromo-furan-3-ylmethyl)-carbamic acid tert-butyl ester
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Overview
Description
(5-Bromo-furan-3-ylmethyl)-carbamic acid tert-butyl ester is an organic compound that belongs to the class of carbamates This compound features a furan ring substituted with a bromine atom at the 5-position and a carbamic acid tert-butyl ester group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-furan-3-ylmethyl)-carbamic acid tert-butyl ester typically involves the bromination of furan followed by the introduction of the carbamic acid tert-butyl ester group. One common method starts with the bromination of furan using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The brominated furan is then reacted with tert-butyl carbamate in the presence of a base like sodium hydride or potassium carbonate to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Solvent selection, temperature control, and reaction time are critical factors in scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-furan-3-ylmethyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of furanones or other oxygenated compounds.
Reduction: Formation of the corresponding hydrogenated furan derivative.
Scientific Research Applications
(5-Bromo-furan-3-ylmethyl)-carbamic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Bromo-furan-3-ylmethyl)-carbamic acid tert-butyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the carbamate group can play crucial roles in binding to molecular targets, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- (5-Chloro-furan-3-ylmethyl)-carbamic acid tert-butyl ester
- (5-Iodo-furan-3-ylmethyl)-carbamic acid tert-butyl ester
- (5-Methyl-furan-3-ylmethyl)-carbamic acid tert-butyl ester
Uniqueness
(5-Bromo-furan-3-ylmethyl)-carbamic acid tert-butyl ester is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom’s size and electronegativity can affect the compound’s chemical and biological properties, making it distinct from its chloro, iodo, and methyl analogs.
Properties
IUPAC Name |
tert-butyl N-[(5-bromofuran-3-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO3/c1-10(2,3)15-9(13)12-5-7-4-8(11)14-6-7/h4,6H,5H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUIUMKYMISRLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=COC(=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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